molecular formula C6H15NO B3136142 1-(Propan-2-ylamino)propan-2-ol CAS No. 41063-31-4

1-(Propan-2-ylamino)propan-2-ol

Cat. No.: B3136142
CAS No.: 41063-31-4
M. Wt: 117.19 g/mol
InChI Key: RNFDZDMIFOFNMC-UHFFFAOYSA-N
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Description

1-(Propan-2-ylamino)propan-2-ol is a chemical compound that belongs to the class of propanolamines. It is characterized by the presence of a propan-2-ylamino group attached to the first carbon of propan-2-ol. This compound is known for its applications in various fields, including medicine and industrial chemistry.

Mechanism of Action

Target of Action

The primary target of 1-(Propan-2-ylamino)propan-2-ol is the beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the ‘fight or flight’ response. They are found in various tissues throughout the body, including the heart, lungs, and blood vessels.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Propan-2-ylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of propan-2-amine with propan-2-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-ylamino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce simpler alcohols or amines .

Scientific Research Applications

1-(Propan-2-ylamino)propan-2-ol has a wide range of applications in scientific research:

Properties

IUPAC Name

1-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)7-4-6(3)8/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFDZDMIFOFNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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